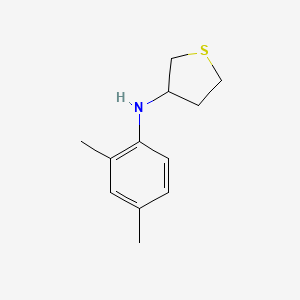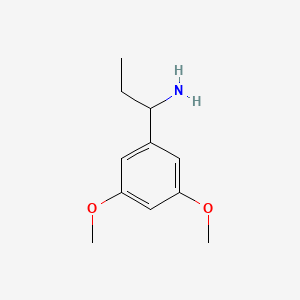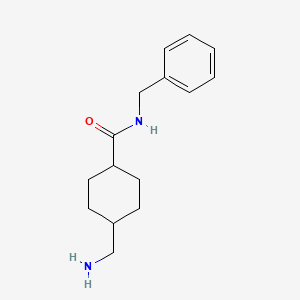
5-Aminoisoquinoline-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminoisoquinoline-1-carboxamide is an organic compound with the molecular formula C10H9N3O It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoquinoline-1-carboxamide typically involves the reaction of isoquinoline-1-carboxylic acid with an appropriate amine. One common method is the treatment of isoquinoline-1-carboxylic acid with 5-aminoisoquinoline in the presence of a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) in tetrahydrofuran at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aminoisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Aminoisoquinoline-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of various pharmaceuticals and agrochemicals due to its versatile chemical properties.
Wirkmechanismus
The primary mechanism of action of 5-Aminoisoquinoline-1-carboxamide involves its role as a PARP-1 inhibitor. PARP-1 is an enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage, ultimately causing cell death. This mechanism is particularly useful in cancer therapy, where the compound can selectively target cancer cells with high PARP-1 activity .
Vergleich Mit ähnlichen Verbindungen
5-Aminoisoquinoline: This compound shares a similar structure but lacks the carboxamide group.
Isoquinoline-1-carboxamide: Similar to 5-Aminoisoquinoline-1-carboxamide but without the amino group.
Quinoline derivatives: These compounds have a quinoline backbone and exhibit similar chemical properties.
Uniqueness: this compound is unique due to its dual functional groups (amino and carboxamide), which confer distinct chemical reactivity and biological activity. Its ability to inhibit PARP-1 sets it apart from other isoquinoline derivatives, making it a valuable compound in scientific research and therapeutic applications .
Eigenschaften
Molekularformel |
C10H9N3O |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
5-aminoisoquinoline-1-carboxamide |
InChI |
InChI=1S/C10H9N3O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14/h1-5H,11H2,(H2,12,14) |
InChI-Schlüssel |
XCQGNCOUTBAXIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=O)N)C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-((1E,3E)-3-(2-(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B12105251.png)










